molecular formula C22H25FO B12611208 4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl CAS No. 917946-38-4

4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl

Cat. No.: B12611208
CAS No.: 917946-38-4
M. Wt: 324.4 g/mol
InChI Key: JJBFVROMTOXKDS-UHFFFAOYSA-N
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Description

4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, a fluoro substituent, and a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluoro and methoxy groups, and the attachment of the cyclohexyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

CAS No.

917946-38-4

Molecular Formula

C22H25FO

Molecular Weight

324.4 g/mol

IUPAC Name

1-[(4-ethenylcyclohexyl)methoxy]-2-fluoro-4-(4-methylphenyl)benzene

InChI

InChI=1S/C22H25FO/c1-3-17-6-8-18(9-7-17)15-24-22-13-12-20(14-21(22)23)19-10-4-16(2)5-11-19/h3-5,10-14,17-18H,1,6-9,15H2,2H3

InChI Key

JJBFVROMTOXKDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OCC3CCC(CC3)C=C)F

Origin of Product

United States

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